Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 6,6-dimethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-4-oxooxane-3-carboxylic acid.
Reduction: Formation of 6,6-dimethyl-4-hydroxyoxane-3-carboxylate.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxooxane-3-carboxylate
- Methyl 6-methyl-4-oxooxane-3-carboxylate
- Methyl 6,6-dimethyl-4-hydroxyoxane-3-carboxylate
Uniqueness
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate is unique due to its specific structural features, such as the presence of two methyl groups at the 6-position and an oxo group at the 4-position. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 6,6-dimethyl-4-oxooxane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIEQWBJKQSSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(CO1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228386-26-2 | |
Record name | methyl 6,6-dimethyl-4-oxooxane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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